molecular formula C12H28I2N2O2 B14155376 Ammonium, (2-(2-(4-methylmorpholino)ethoxy)ethyl)trimethyl-, diiodide CAS No. 64038-82-0

Ammonium, (2-(2-(4-methylmorpholino)ethoxy)ethyl)trimethyl-, diiodide

Cat. No.: B14155376
CAS No.: 64038-82-0
M. Wt: 486.17 g/mol
InChI Key: OPSSGPQGJGYBIS-UHFFFAOYSA-L
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Description

Ammonium, (2-(2-(4-methylmorpholino)ethoxy)ethyl)trimethyl-, diiodide is a quaternary ammonium compound with the molecular formula C14H32I2N2O2. This compound is known for its unique structure, which includes a morpholine ring and two iodide ions. Quaternary ammonium compounds are widely recognized for their antimicrobial properties and are used in various applications, including disinfectants and antiseptics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ammonium, (2-(2-(4-methylmorpholino)ethoxy)ethyl)trimethyl-, diiodide typically involves the reaction of 4-methylmorpholine with 2-(2-chloroethoxy)ethyltrimethylammonium chloride in the presence of a suitable solvent. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

Ammonium, (2-(2-(4-methylmorpholino)ethoxy)ethyl)trimethyl-, diiodide undergoes various chemical reactions, including:

    Substitution Reactions: The iodide ions can be substituted with other halides or nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium halides and other nucleophiles. The reactions are typically carried out in polar solvents like water or alcohols.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.

Major Products Formed

    Substitution Reactions: The major products are the corresponding halide-substituted quaternary ammonium compounds.

    Oxidation and Reduction: The products depend on the specific reagents used and the reaction conditions.

Scientific Research Applications

Ammonium, (2-(2-(4-methylmorpholino)ethoxy)ethyl)trimethyl-, diiodide has several scientific research applications:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Employed in studies involving cell membrane interactions due to its cationic nature.

    Medicine: Investigated for its potential antimicrobial properties and use in disinfectants.

    Industry: Utilized in the formulation of cleaning agents and antiseptics.

Mechanism of Action

The mechanism of action of Ammonium, (2-(2-(4-methylmorpholino)ethoxy)ethyl)trimethyl-, diiodide involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to cell lysis and death. This is particularly effective against bacteria and other microorganisms. The molecular targets include membrane proteins and lipids, and the pathways involved are related to membrane integrity and function.

Comparison with Similar Compounds

Similar Compounds

  • Ammonium, (2-(2-(4-methylmorpholino)ethoxy)ethyl)diethylmethyl-, diiodide
  • Ammonium, (2-(2-(4-methylmorpholino)ethoxy)ethyl)dimethyl-, diiodide

Uniqueness

Ammonium, (2-(2-(4-methylmorpholino)ethoxy)ethyl)trimethyl-, diiodide is unique due to its specific structure, which includes a trimethylammonium group and a morpholine ring. This structure imparts distinct physicochemical properties, making it particularly effective as an antimicrobial agent compared to its similar compounds.

Properties

CAS No.

64038-82-0

Molecular Formula

C12H28I2N2O2

Molecular Weight

486.17 g/mol

IUPAC Name

trimethyl-[2-[2-(4-methylmorpholin-4-ium-4-yl)ethoxy]ethyl]azanium;diiodide

InChI

InChI=1S/C12H28N2O2.2HI/c1-13(2,3)5-9-15-10-6-14(4)7-11-16-12-8-14;;/h5-12H2,1-4H3;2*1H/q+2;;/p-2

InChI Key

OPSSGPQGJGYBIS-UHFFFAOYSA-L

Canonical SMILES

C[N+]1(CCOCC1)CCOCC[N+](C)(C)C.[I-].[I-]

Origin of Product

United States

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